molecular formula C7HBr2F3O2 B3049129 3,5-Dibromo-2,4,6-trifluorobenzoic acid CAS No. 1951439-80-7

3,5-Dibromo-2,4,6-trifluorobenzoic acid

Cat. No. B3049129
CAS RN: 1951439-80-7
M. Wt: 333.88
InChI Key: ODMZNZZKRLYCPN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4,6-trifluorobenzoic acid is a chemical compound with the CAS Number: 1951439-80-7. It has a molecular weight of 333.89 . The IUPAC name for this compound is 3,5-dibromo-2,4,6-trifluorobenzoic acid .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-2,4,6-trifluorobenzoic acid is 1S/C7HBr2F3O2/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3,5-Dibromo-2,4,6-trifluorobenzoic acid has a molecular weight of 333.89 .

Scientific Research Applications

Chemical Synthesis

“3,5-Dibromo-2,4,6-trifluorobenzoic acid” is used in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals, making it a valuable tool in the field of chemical synthesis.

Preparation of 1,3,5-Triazines

This compound can be used in the preparation of 1,3,5-triazines . These are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Antitumor Properties

Some 1,3,5-triazines, which can be synthesized using “3,5-Dibromo-2,4,6-trifluorobenzoic acid”, are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .

Aromatase Inhibitory Activity

1,3,5-triazines of general structure 4, which can be synthesized from “3,5-Dibromo-2,4,6-trifluorobenzoic acid”, have shown significant aromatase inhibitory activity .

Antitumor Activity in Human Cancer and Murine Leukemia Cell Lines

Compounds of similar general structure 5, which can be synthesized from “3,5-Dibromo-2,4,6-trifluorobenzoic acid”, have shown antitumor activity in human cancer and murine leukemia cell lines .

Use as Siderophore Mediated Drug

The 1,3,5-triazine 6, which can be synthesized from “3,5-Dibromo-2,4,6-trifluorobenzoic acid”, presents potential use as a siderophore (microbial iron shelter) mediated drug .

Corticotrophin-Releasing Factor 1 Receptor Antagonist Activity

Compounds of general structure 7, which can be synthesized from “3,5-Dibromo-2,4,6-trifluorobenzoic acid”, present potent corticotrophin-releasing factor 1 receptor antagonist activity .

Activity Against Leukotriene C4 (LTC4) Antagonist

Compounds of type 8, which can be synthesized from “3,5-Dibromo-2,4,6-trifluorobenzoic acid”, show potent activity against leukotriene C4 (LTC4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions .

properties

IUPAC Name

3,5-dibromo-2,4,6-trifluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F3O2/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMZNZZKRLYCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268349
Record name Benzoic acid, 3,5-dibromo-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2,4,6-trifluorobenzoic acid

CAS RN

1951439-80-7
Record name Benzoic acid, 3,5-dibromo-2,4,6-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dibromo-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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